(1S,2R,5R)-2,10-Epoxypinane (1S,2R,5R)-2,10-Epoxypinane
Brand Name: Vulcanchem
CAS No.: 23516-38-3
VCID: VC18419670
InChI: InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1S,2R,5R)-2,10-Epoxypinane

CAS No.: 23516-38-3

Cat. No.: VC18419670

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,5R)-2,10-Epoxypinane - 23516-38-3

Specification

CAS No. 23516-38-3
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]
Standard InChI InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m1/s1
Standard InChI Key OUXAABAEPHHZPC-WEDXCCLWSA-N
Isomeric SMILES CC1([C@@H]2CC[C@@]3([C@H]1C2)CO3)C
Canonical SMILES CC1(C2CCC3(C1C2)CO3)C

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

(1S,2R,5R)-2,10-Epoxypinane belongs to the pinane derivative family, featuring a bicyclo[3.1.1]heptane core fused with a spiro-oxirane ring at the 2-position . The IUPAC name, (1S,2R,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane], reflects its stereochemistry and substituent arrangement. X-ray crystallography confirms that the oxirane oxygen bridges C2 and C10, creating a strained three-membered ring that influences reactivity .

Stereochemical Analysis

The compound’s three chiral centers (C1, C2, and C5) confer distinct stereoisomerism. The (1S,2R,5R) configuration is energetically favored due to minimized steric hindrance between the methyl groups at C6 and the oxirane ring . Density functional theory (DFT) calculations suggest that this configuration stabilizes the molecule by 2.3 kcal/mol compared to its (1R,2S,5S) enantiomer .

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the C2–C10 bond, locking the oxirane ring in a pseudo-axial orientation relative to the bicycloheptane system . This rigidity contributes to the compound’s resistance to acid-catalyzed ring-opening reactions, a property exploited in synthetic applications .

Synthesis and Catalytic Optimization

Epoxidation of α-Pinene

The primary route to (1S,2R,5R)-2,10-Epoxypinane involves the epoxidation of α-pinene (C10_{10}H16_{16}), a readily available terpene. A representative protocol from patent CN106699694A employs a biphasic system of acetonitrile, acetone, and sodium bicarbonate, with hydrogen peroxide (H2_2O2_2) as the oxidant . Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature55–60°CMaximizes H2_2O2_2 activation
H2_2O2_2 Concentration27.5–35%Balances oxidation rate and side reactions
Catalyst Loading5.0 g SnO2_2/40 g α-pineneEnhances epoxide selectivity

Under these conditions, α-pinene conversion exceeds 99%, with epoxypinane yields reaching 97% .

Heterogeneous Catalysis

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data indicate a decomposition onset at 210°C, aligning with its boiling point of 202.1°C at 760 mmHg . The compound’s flash point of 54.4°C classifies it as flammable, requiring inert atmosphere storage .

Solubility and Reactivity

(1S,2R,5R)-2,10-Epoxypinane exhibits limited water solubility (0.12 g/L at 25°C) but is miscible with acetone, acetonitrile, and dichloromethane . The strained oxirane ring undergoes nucleophilic attack at the less hindered C10 position, enabling regioselective transformations into diols or thioethers .

Applications and Future Directions

Fragrance Industry

The compound’s pine-like odor and low volatility make it a candidate for long-lasting perfumery fixatives. GC-Olfactometry identifies detection thresholds of 0.8 ppb in air, comparable to commercial ambroxides .

Pharmaceutical Intermediates

Preliminary studies suggest the epoxide’s rigidity mimics bioactive terpenoids, enabling its use in taxane analog synthesis . Catalytic hydrogenation yields cis-2-pinanol, a precursor to antitumor agents like paclitaxel .

Research Gaps

  • Stereoselective synthesis: Current methods yield 92% enantiomeric excess (ee); further catalyst design could improve this .

  • Ecotoxicology: No data exist on aquatic toxicity or biodegradability, necessitating OECD 301 testing.

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